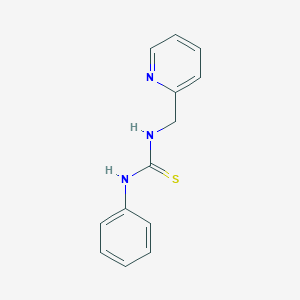

1-Phenyl-3-(pyridin-2-ylmethyl)thiourea

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenyl-3-(pyridin-2-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c17-13(16-11-6-2-1-3-7-11)15-10-12-8-4-5-9-14-12/h1-9H,10H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUKKKCMEOLENT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353225 | |

| Record name | SBB042385 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75160-54-2 | |

| Record name | SBB042385 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Phenyl 3 Pyridin 2 Ylmethyl Thiourea

Ligand Synthesis Protocols

The formation of the thiourea (B124793) backbone is the critical step in synthesizing 1-Phenyl-3-(pyridin-2-ylmethyl)thiourea. This is typically accomplished through condensation reactions that form the characteristic N-C(S)-N linkage.

The most prevalent and straightforward method for synthesizing unsymmetrical thioureas involves the condensation reaction between an amine and an isothiocyanate. researchgate.net This reaction is a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group. The general mechanism for this synthesis is a versatile and widely applied strategy for creating a diverse range of thiourea derivatives. mdpi.com

The specific synthesis of this compound is achieved through the direct coupling of 2-(aminomethyl)pyridine and phenyl isothiocyanate. This reaction is typically carried out in an organic solvent at room temperature or with gentle heating to facilitate the reaction. evitachem.com The nucleophilic primary amine of 2-(aminomethyl)pyridine attacks the electrophilic carbon of the phenyl isothiocyanate, leading to the formation of the desired thiourea ligand.

The reaction progress can be monitored using thin-layer chromatography (TLC) to determine the point of completion. The choice of solvent can influence the reaction rate and the ease of product isolation. Common solvents for this type of reaction include dichloromethane, ethanol (B145695), and acetone (B3395972). mdpi.comevitachem.com

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Description |

| Reactant 1 | 2-(aminomethyl)pyridine |

| Reactant 2 | Phenyl isothiocyanate |

| Solvent | Dichloromethane, Ethanol, or Acetone |

| Temperature | Room temperature to reflux |

| Reaction Time | Typically a few hours |

Upon completion, the product can be isolated by removing the solvent under reduced pressure. The crude product is then subjected to purification to remove any unreacted starting materials or by-products.

Purification Techniques for the Synthesized Ligand

Purification of the synthesized this compound is crucial to obtain a product of high purity, which is essential for its subsequent use, for example, in the formation of metal complexes. The most common purification techniques for thiourea derivatives are recrystallization and column chromatography. evitachem.com

Recrystallization is a widely used method for purifying solid compounds. researchgate.net The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is often a suitable solvent for recrystallizing thiourea derivatives. mdpi.com

Column chromatography is another powerful technique for purifying organic compounds. evitachem.com This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as they are eluted with a mobile phase (a solvent or mixture of solvents). This technique is particularly useful for separating the desired product from impurities with similar solubility characteristics.

The purity of the final product can be confirmed by various analytical techniques, including Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 2: Common Purification and Analytical Techniques

| Technique | Purpose |

| Recrystallization | Primary purification of the solid product. researchgate.net |

| Column Chromatography | Further purification, especially for removing closely related impurities. evitachem.com |

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity. researchgate.net |

| Melting Point Determination | A physical constant used to assess purity. |

| NMR Spectroscopy | Structural elucidation and confirmation of the desired product. |

| IR Spectroscopy | Identification of functional groups present in the molecule. |

Spectroscopic and Analytical Characterization of 1 Phenyl 3 Pyridin 2 Ylmethyl Thiourea

Elemental Composition Analysis

The molecular formula for 1-Phenyl-3-(pyridin-2-ylmethyl)thiourea is C₁₃H₁₃N₃S, corresponding to a molecular weight of 243.33 g/mol . evitachem.comuni.lu The calculated elemental composition provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the compound. This analysis is fundamental for confirming the empirical formula of the synthesized molecule.

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 64.16% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 5.39% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 17.27% |

| Sulfur | S | 32.06 | 1 | 32.06 | 13.18% |

| Total | C₁₃H₁₃N₃S | 243.33 | 100.00% |

Vibrational Spectroscopy

Vibrational spectroscopy provides insight into the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its constituent bonds. Analysis of analogous thiourea (B124793) derivatives reveals key spectral features. researchgate.netmdpi.comnih.gov The N-H stretching vibrations typically appear as bands in the region of 3100-3400 cm⁻¹. The aromatic C-H stretching of the phenyl and pyridine (B92270) rings is observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene (B1212753) (-CH₂) group appears just below 3000 cm⁻¹.

The thiocarbonyl (C=S) stretching vibration, a hallmark of thiourea compounds, is typically found in the 700-850 cm⁻¹ region. The C-N stretching vibrations are often coupled and appear in the 1250-1500 cm⁻¹ range. Vibrations associated with the pyridine and phenyl rings (C=C and C=N stretching) are present in the 1400-1600 cm⁻¹ region.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3400 | ν(N-H) stretch | Thiourea (N-H) |

| 3000 - 3100 | ν(C-H) stretch | Aromatic (Phenyl & Pyridine) |

| 2850 - 2950 | ν(C-H) stretch | Aliphatic (-CH₂-) |

| 1550 - 1600 | δ(N-H) bend | Thiourea (N-H) |

| 1400 - 1600 | ν(C=C), ν(C=N) stretch | Aromatic Rings |

| 1250 - 1500 | ν(C-N) stretch | Thiourea (C-N) |

| 700 - 850 | ν(C=S) stretch | Thiocarbonyl (C=S) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For this compound, distinct signals are expected for the protons of the phenyl ring, the pyridine ring, the methylene bridge, and the N-H groups. researchgate.net The two N-H protons are expected to appear as broad singlets at the downfield end of the spectrum. The protons on the pyridine ring typically resonate at lower fields due to the electron-withdrawing effect of the nitrogen atom, with the proton at position 6 being the most deshielded. The phenyl protons will appear in the aromatic region, and the methylene protons will show up as a doublet due to coupling with the adjacent N-H proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H (Thiourea, attached to CH₂) | ~9.8 - 10.2 | Broad Singlet/Triplet | ~5-6 Hz |

| N-H (Thiourea, attached to Phenyl) | ~9.5 - 9.9 | Broad Singlet | - |

| Pyridine H-6 | ~8.5 - 8.6 | Doublet | ~4-5 Hz |

| Pyridine H-4 | ~7.7 - 7.8 | Triplet of Doublets | ~7-8 Hz, ~1-2 Hz |

| Phenyl H-2, H-6 (ortho) | ~7.4 - 7.6 | Doublet/Multiplet | ~7-8 Hz |

| Phenyl H-4 (para) | ~7.3 - 7.4 | Triplet/Multiplet | ~7-8 Hz |

| Phenyl H-3, H-5 (meta) | ~7.1 - 7.3 | Triplet/Multiplet | ~7-8 Hz |

| Pyridine H-3, H-5 | ~7.2 - 7.4 | Multiplet | - |

| Methylene (-CH₂-) | ~4.8 - 5.0 | Doublet | ~5-6 Hz |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The most characteristic signal in the ¹³C NMR spectrum of this compound is that of the thiocarbonyl (C=S) carbon, which is highly deshielded and appears significantly downfield, typically in the range of 180-185 ppm. researchgate.netresearchgate.net The carbons of the aromatic rings resonate between approximately 120 and 158 ppm. The carbon of the methylene bridge is expected to appear in the aliphatic region, around 45-50 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=S (Thiocarbonyl) | ~180 - 185 |

| Pyridine C-2 (attached to CH₂) | ~156 - 158 |

| Pyridine C-6 | ~148 - 150 |

| Phenyl C-1 (attached to N) | ~138 - 140 |

| Pyridine C-4 | ~136 - 138 |

| Phenyl C-2, C-6 (ortho) | ~128 - 130 |

| Phenyl C-4 (para) | ~124 - 126 |

| Phenyl C-3, C-5 (meta) | ~122 - 124 |

| Pyridine C-3 | ~121 - 123 |

| Pyridine C-5 | ~120 - 122 |

| Methylene (-CH₂) | ~45 - 50 |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The spectrum of phenylthiourea (B91264) derivatives typically exhibits two main absorption bands. nih.goviiste.org The high-energy band, usually found in the 240-270 nm range, is attributed to π → π* transitions within the aromatic phenyl and pyridine rings. A lower energy band, often appearing as a shoulder around 290-320 nm, is generally assigned to the n → π* transition involving the non-bonding electrons on the sulfur atom of the thiocarbonyl group.

| Approximate λₘₐₓ (nm) | Electronic Transition | Chromophore |

|---|---|---|

| 240 - 270 | π → π | Phenyl and Pyridine Rings |

| 290 - 320 | n → π | Thiocarbonyl (C=S) |

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis. For this compound, the molecular formula is C₁₃H₁₃N₃S, corresponding to a monoisotopic mass of approximately 243.08 g/mol .

In a typical Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 243. Subsequent fragmentation would likely involve the cleavage of the bonds within the thiourea bridge. Common fragmentation patterns for related thiourea derivatives often involve the breaking of the C-N and C-S bonds. Expected fragments for this compound would include ions corresponding to the phenyl isothiocyanate moiety and the aminomethylpyridine fragment.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | Predicted m/z |

| [C₆H₅NCS]⁺ | Phenyl isothiocyanate | 135 |

| [C₆H₅NH]⁺ | Aniline | 93 |

| [C₆H₅]⁺ | Phenyl | 77 |

| [C₅H₄NCH₂NH₂]⁺ | (Pyridin-2-yl)methanamine | 108 |

| [C₅H₄NCH₂]⁺ | Pyridin-2-ylmethyl | 92 |

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the thermal stability and decomposition behavior of a compound.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. For thiourea derivatives, TGA curves typically show a multi-step decomposition process. While specific TGA data for this compound is not available, the thermal analysis of related compounds suggests that the initial weight loss would correspond to the decomposition of the side chains, followed by the breakdown of the core structure at higher temperatures. The stability of such compounds is often studied in the context of their metal complexes, which can enhance thermal stability.

Differential thermogravimetric analysis (DTG) is the derivative of the TGA curve, showing the rate of mass change. The peaks in a DTG curve correspond to the temperatures at which the maximum rate of decomposition occurs. For a multi-step decomposition, multiple peaks would be observed, each indicating a distinct thermal event. This provides more detailed insight into the kinetics of the decomposition process than TGA alone.

Purity Assessment Methodologies

Ensuring the purity of a synthesized compound is crucial for its application. Melting point determination and High-Performance Liquid Chromatography (HPLC) are standard methods for this purpose.

Melting Point: The melting point of a crystalline solid is a key indicator of its purity. A sharp melting point range suggests a high degree of purity, whereas a broad range often indicates the presence of impurities. For thiourea derivatives, the melting point is a standard characterization parameter reported after synthesis and purification. For instance, the related compound 1-(6-Methylpyridin-2-yl)-3-phenylthiourea has a reported melting point of 186–187°C. evitachem.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A typical purity assessment for this compound would involve a reversed-phase HPLC method. The compound would be dissolved in a suitable solvent and injected into the system. A single, sharp peak in the chromatogram would indicate a high level of purity. The development of a validated HPLC method is a standard procedure for the quality control of newly synthesized compounds.

Table 2: Typical Parameters for HPLC Purity Analysis of Thiourea Derivatives

| Parameter | Typical Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of Acetonitrile and Water (often with an acid modifier like formic acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: This table represents common starting conditions for method development for this class of compounds.

Coordination Chemistry of 1 Phenyl 3 Pyridin 2 Ylmethyl Thiourea

Complexation Strategies and Reaction Conditions

The synthesis of metal complexes with 1-Phenyl-3-(pyridin-2-ylmethyl)thiourea involves well-established protocols that can be adapted based on the specific metal ion and desired final product.

General Synthesis Protocols for Metal Complexes

The formation of metal complexes with this compound typically follows a straightforward solution-based synthesis. A common method involves the reaction of the thiourea (B124793) ligand with a suitable metal salt in an appropriate solvent.

One general procedure consists of dissolving the this compound ligand in a hot alcohol, such as ethanol (B145695) or methanol. uobaghdad.edu.iqrdd.edu.iq A solution of the desired metal salt (e.g., chlorides, nitrates, or acetates) dissolved in the same solvent is then added to the ligand solution. materialsciencejournal.org The reaction mixture is typically stirred for a period ranging from one to several hours at room temperature or under reflux conditions to facilitate the complex formation. rdd.edu.iqmaterialsciencejournal.org In many cases, the resulting metal complex precipitates directly from the reaction mixture upon formation or after cooling. rdd.edu.iq The solid product is then isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried under a vacuum. materialsciencejournal.org For instance, the synthesis of various divalent metal complexes, including those of Co(II), Ni(II), Cu(II), Cd(II), and Hg(II), has been successfully achieved using this approach. uobaghdad.edu.iq

Variations to this protocol exist, such as the use of a base like triethylamine (B128534) to facilitate the deprotonation of the ligand, which can influence the coordination mode. mdpi.com The choice of solvent can also be critical, with ethanol, methanol, and acetone (B3395972) being commonly employed. materialsciencejournal.org

Stoichiometric Considerations in Metal-Ligand Complexation (Metal:Ligand Ratios)

The stoichiometry of the reaction between the metal salt and this compound is a critical factor that dictates the structure and composition of the resulting complex. The most common metal-to-ligand ratios employed are 1:1 and 1:2.

A 1:2 metal-to-ligand ratio often yields complexes with the general formula [M(L)₂]X₂, where two ligand molecules coordinate to a single metal center. materialsciencejournal.orgmdpi.com This is common for divalent metal ions that can accommodate two bidentate ligands to achieve a stable four-coordinate or six-coordinate geometry. For example, iron(III) and cobalt(III) have been shown to form bis-ligand complexes. nih.gov

Conversely, a 1:1 metal-to-ligand ratio typically results in complexes of the type [M(L)X₂], where L is the thiourea ligand and X represents an anionic co-ligand, such as a halide. rdd.edu.iq This stoichiometry is frequently observed in the synthesis of palladium(II) and mercury(II) halide complexes. rdd.edu.iqresearchgate.net The specific ratio can be controlled by adjusting the molar equivalents of the reactants during the synthesis. nih.gov The choice between a 1:1 and 1:2 ratio can depend on the metal ion's coordination preferences and the reaction conditions. nih.govresearchgate.net

Survey of Metal Ion Coordination with this compound

This ligand has demonstrated a broad capacity to coordinate with a diverse range of metal ions, encompassing divalent, trivalent, and tetravalent states.

Divalent Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), Mn(II), Fe(II), Pd(II))

This compound readily forms stable complexes with a variety of divalent transition metals. The coordination typically results in complexes with distinct geometries and properties.

Co(II), Ni(II), and Cu(II): Complexes with these first-row transition metals have been synthesized and characterized. uobaghdad.edu.iqiiste.org Nickel(II) complexes with related N,N'-disubstituted phenyl thiourea derivatives have been shown to adopt four-coordinate environments. researchgate.net

Zn(II) and Cd(II): Zinc(II) and Cadmium(II) complexes are readily prepared. uobaghdad.edu.iqnih.gov Given their d¹⁰ electronic configuration, they typically form tetrahedral or octahedral complexes. nih.govresearchgate.net

Hg(II): Mercury(II) shows a high affinity for the sulfur donor of the thiourea ligand, forming stable complexes. uobaghdad.edu.iqrdd.edu.iq Complexes with the general formula [HgX₂(L)] (where X = Cl, Br, I) have been synthesized using a 1:1 metal-to-ligand ratio. rdd.edu.iq

Mn(II): Manganese(II) complexes with this class of ligands have also been reported. researchgate.net

Pd(II): Palladium(II) forms well-defined square planar complexes. Both 1:1 and 1:2 (metal:ligand) complexes, with formulas [Pd(L)Cl₂] and [Pd(L)₂]Cl₂, have been successfully synthesized and characterized. researchgate.netorientjchem.org

The following table summarizes some of the divalent metal complexes formed with this compound and related pyridyl thioureas.

| Metal Ion | General Formula | Stoichiometry (M:L) | Reference(s) |

| Co(II) | [Co(L)₂] | 1:2 | uobaghdad.edu.iq |

| Ni(II) | [Ni(L)₂] | 1:2 | uobaghdad.edu.iq |

| Cu(II) | [Cu(L)₂] | 1:2 | uobaghdad.edu.iq |

| Zn(II) | [Zn(L)X₂] | 1:1 | nih.gov |

| Cd(II) | [Cd(L)₂] | 1:2 | uobaghdad.edu.iq |

| Hg(II) | [Hg(L)X₂] | 1:1 | rdd.edu.iq |

| Mn(II) | [Mn(L)Cl] | 1:1 | researchgate.net |

| Pd(II) | [Pd(L)Cl₂] or [Pd(L)₂]Cl₂ | 1:1 or 1:2 | researchgate.netorientjchem.org |

Trivalent and Tetravalent Metal Complexes (e.g., Fe(III), Cr(III), Pt(IV), Ru(III), Rh(III), Os(III), Ir(III), Al(III))

The coordinating ability of this compound extends to higher oxidation state metals, including trivalent and tetravalent ions.

Fe(III): Iron(III) complexes have been synthesized, often resulting in octahedral geometries with a 1:2 metal-to-ligand ratio. nih.gov

Rh(III) and Ir(III): Rhodium(III) and Iridium(III) form half-sandwich organometallic complexes with pyridyl thiourea ligands. hud.ac.uk For instance, Rh(III) can coordinate to the thiourea ligand to form a six-membered chelate ring. chemrxiv.org

Ru(III): While ruthenium complexes with pyridyl thioureas are known, much of the recent work has focused on Ru(II) in arene-ruthenium complexes. hud.ac.uk

Pt(IV): While Platinum(II) complexes with this ligand are more common, the potential for forming Pt(IV) complexes exists, often through oxidative addition to a Pt(II) precursor. orientjchem.orgresearchgate.net

The table below provides an overview of some higher-valent metal complexes.

| Metal Ion | General Formula | Stoichiometry (M:L) | Reference(s) |

| Fe(III) | [Fe(L)₂]NO₃ | 1:2 | nih.gov |

| Rh(III) | [Rh(L)(C^N)₂] | 1:1 | hud.ac.ukchemrxiv.org |

| Ir(III) | [Ir(L)(Cp*)Cl₂] | 1:1 | hud.ac.uk |

| Pt(IV) | (Potential for formation) | - | chemrevlett.com |

Donor Atom Involvement in Coordination (e.g., Nitrogen, Sulfur, N-pyridine)

This compound is a versatile ligand capable of multiple coordination modes, primarily dictated by the available donor atoms: the pyridine (B92270) ring nitrogen (N-pyridine), the thiocarbonyl sulfur (S), and the two nitrogen atoms of the thiourea backbone.

The most prevalent coordination mode is as a bidentate chelating ligand, utilizing the sulfur atom of the thiourea group and the nitrogen atom of the pyridine ring. researchgate.net This N,S-chelation forms a stable six-membered ring with the metal center, which is thermodynamically favorable. Spectroscopic evidence, such as shifts in the infrared (IR) spectra corresponding to the C=S and pyridine ring vibrations upon complexation, supports this coordination mode. researchgate.net This bidentate chelation is observed in numerous complexes, including those of palladium(II). researchgate.net

In some cases, the ligand may act as a monodentate donor, coordinating solely through the sulfur atom. materialsciencejournal.orgmdpi.com This is more likely when the metal ion has a strong preference for soft donors like sulfur, or when steric hindrance prevents bidentate chelation. The specific reaction conditions and the nature of the metal ion and its co-ligands ultimately determine the operative coordination mode. mdpi.com

Molar Conductance Studies of Metal Complexes

Molar conductance measurements are a fundamental technique in coordination chemistry to determine the electrolytic nature of metal complexes in solution. This method helps in ascertaining whether the anions associated with the metal center are coordinated within the primary coordination sphere or exist as free ions (counter-ions) in the solution.

Detailed research into the metal complexes of this compound (L) has utilized this technique to elucidate their structures in solution. A key study involved synthesizing and characterizing complexes of cobalt(II), nickel(II), copper(II), cadmium(II), and mercury(II) with this ligand. The molar conductivity of these complexes was measured in a 10⁻³ M Dimethyl sulfoxide (B87167) (DMSO) solution at room temperature.

The results, as summarized in the table below, show that the ligand itself has a low molar conductivity value of 12 Ω⁻¹ cm² mol⁻¹, which is characteristic of a non-electrolytic substance. In contrast, the metal complexes exhibited significantly higher molar conductance values, ranging from 73 to 85 Ω⁻¹ cm² mol⁻¹.

Interactive Data Table: Molar Conductance of this compound and its Metal Complexes

| Compound | Formula | Molar Conductance (ΛM) in Ω⁻¹ cm² mol⁻¹ | Solvent | Concentration (M) | Electrolytic Nature |

| Ligand (L) | C₁₃H₁₃N₃S | 12 | DMSO | 10⁻³ | Non-electrolyte |

| Cobalt(II) Complex | [Co(L)₂]Cl₂ | 75 | DMSO | 10⁻³ | 1:2 Electrolyte |

| Nickel(II) Complex | [Ni(L)₂]Cl₂ | 79 | DMSO | 10⁻³ | 1:2 Electrolyte |

| Copper(II) Complex | [Cu(L)₂]Cl₂ | 85 | DMSO | 10⁻³ | 1:2 Electrolyte |

| Cadmium(II) Complex | [Cd(L)₂]Cl₂ | 80 | DMSO | 10⁻³ | 1:2 Electrolyte |

| Mercury(II) Complex | [Hg(L)₂]Cl₂ | 73 | DMSO | 10⁻³ | 1:2 Electrolyte |

Structural Elucidation of 1 Phenyl 3 Pyridin 2 Ylmethyl Thiourea Complexes

Spectroscopic Signatures of Coordination

Spectroscopic techniques are vital for understanding how 1-Phenyl-3-(pyridin-2-ylmethyl)thiourea binds to metal ions. Infrared and electronic spectroscopy, in particular, provide direct evidence of coordination and offer insights into the electronic structure of the resulting complexes.

Shifts in Vibrational Frequencies (FTIR) Upon Complexation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for determining the donor atoms of a ligand involved in coordination. When this compound coordinates to a metal ion, characteristic shifts in the vibrational frequencies of its functional groups are observed.

The most significant changes typically occur in the stretching vibrations of the thiocarbonyl (C=S) and amine (N-H) groups. The ν(C=S) stretching frequency, which appears in the spectrum of the free ligand, often shifts to a lower wavenumber (a red shift) upon complexation. mdpi.commdpi.com This shift indicates a decrease in the double-bond character of the C=S bond, which is a direct consequence of the sulfur atom coordinating to the metal center. mdpi.commdpi.com For example, in some complexes, this band has been observed to shift lower by 11–42 cm⁻¹. mdpi.com

Conversely, the ν(N-H) stretching frequency may either remain unchanged or shift, depending on whether the nitrogen atoms are involved in coordination or hydrogen bonding. mdpi.com In cases where the ligand coordinates as a neutral monodentate ligand through the sulfur atom, the ν(N-H) band remains largely unaffected. mdpi.com However, if the ligand deprotonates and coordinates in a bidentate fashion through both sulfur and a nitrogen atom, the ν(N-H) band disappears, and the ν(C-N) stretching frequency shifts to a higher wavenumber. mdpi.com This bidentate coordination strengthens the C-N bond. mdpi.com

| Compound/Complex Type | ν(N-H) | ν(C=S) | Coordination Mode Indication | Reference |

|---|---|---|---|---|

| Free Thiourea Ligand | ~3176 | ~707-735 | Uncoordinated | mdpi.comresearchgate.net |

| Monodentate S-Coordinated Complex | ~3174–3336 (No significant shift) | Shifted to lower frequency (e.g., by 11-42 cm⁻¹) | Coordination through sulfur atom only | mdpi.com |

| Bidentate S,N-Coordinated Complex | Absent (due to deprotonation) | Shifted to lower frequency (e.g., ~665-696 cm⁻¹) | Coordination through sulfur and deprotonated nitrogen | mdpi.com |

Electronic Spectral Analysis for d-d Transitions and Charge Transfer Bands

Electronic (UV-Visible) spectroscopy provides valuable information about the geometry and electronic structure of metal complexes. The spectra of complexes of this compound typically display two types of electronic transitions: d-d transitions and charge transfer bands.

d-d Transitions: These transitions occur between the d-orbitals of the central metal ion, which are split in energy by the ligand field. They are typically weak and appear in the visible or near-infrared region of the spectrum. For example, Cu(II) complexes with thiourea derivatives often show a broad absorption band between 700 and 1400 nm, which is characteristic of d-d transitions in a distorted octahedral or square planar environment. mdpi.com The position and number of these bands are indicative of the coordination geometry around the metal ion. researchgate.net

Charge Transfer (CT) Bands: These are much more intense than d-d transitions and result from the transfer of an electron between the metal and the ligand.

Ligand-to-Metal Charge Transfer (LMCT): In these transitions, an electron moves from a ligand-based orbital to a metal-based d-orbital. For Cu(II) complexes, an S→Cu(II) LMCT band is often observed in the 400–420 nm region. mdpi.com

Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a metal d-orbital to a vacant π* orbital on the ligand. These are common in complexes with ligands containing π-acceptor systems, such as the pyridine (B92270) ring. researchgate.net

Intra-ligand Transitions: These transitions (n→π* and π→π*) occur within the ligand itself and are usually found in the ultraviolet region. Upon coordination, these bands may experience a slight red shift (bathochromic shift), indicating a decrease in the energy gap upon binding to the metal ion. researchgate.net

| Complex Type | Wavelength Range (nm) | Assignment | Reference |

|---|---|---|---|

| General Thiourea Ligand | ~250-360 | Intra-ligand (n→π, π→π) | mdpi.comresearchgate.net |

| Cu(II) Complexes | ~400-420 | Ligand-to-Metal Charge Transfer (S→Cu LMCT) | mdpi.com |

| Cu(II) Complexes | ~700-1400 | d-d transitions | mdpi.com |

| Co(II) Complexes | ~678, ~867 | d-d transitions (T₁g → T₂g, T₁g → A₂g) | researchgate.net |

| Ni(II) Complexes | ~899 | d-d transitions (³A₂g → ³T₂g) | researchgate.net |

Magnetic Susceptibility Measurements of Metal Complexes

Magnetic susceptibility measurements provide a direct method for determining the number of unpaired electrons in a metal complex, which in turn reveals information about the metal's oxidation state, spin state (high-spin or low-spin), and coordination geometry. sapub.org

The effective magnetic moment (μ_eff), calculated from the measured susceptibility, is compared with the theoretical spin-only value (μ_so = √[n(n+2)], where n is the number of unpaired electrons).

Co(II) Complexes: High-spin octahedral Co(II) (d⁷) complexes have three unpaired electrons and exhibit magnetic moments in the range of 4.3–5.2 B.M. nih.gov Low-spin octahedral Co(II) would have one unpaired electron (μ_eff ≈ 1.9 B.M.).

Ni(II) Complexes: Octahedral Ni(II) (d⁸) complexes typically have two unpaired electrons and magnetic moments between 2.9 and 3.4 B.M. nih.gov Square planar Ni(II) complexes are diamagnetic (μ_eff = 0 B.M.).

Cu(II) Complexes: Cu(II) (d⁹) complexes have one unpaired electron, and their magnetic moments are usually in the range of 1.9–2.2 B.M. nih.gov

Zn(II) Complexes: As a d¹⁰ ion, Zn(II) has no unpaired electrons and its complexes are diamagnetic. nih.gov

For example, studies on a series of Co(II), Ni(II), Cu(II), and Zn(II) complexes with a related hydrazone ligand showed magnetic moment values consistent with distorted octahedral geometries for Co(II), Ni(II), and Cu(II), and a diamagnetic nature for the Zn(II) complex, as expected. nih.gov In some cases, such as for d⁵ Mn(II) or Fe(III), magnetic measurements can distinguish between high-spin (5 unpaired electrons) and low-spin (1 unpaired electron) configurations, thereby providing insight into the strength of the ligand field. sapub.org

| Metal Ion | d-electron Configuration | Typical Geometry | Number of Unpaired Electrons (n) | Expected Magnetic Moment (μ_eff, B.M.) | Reference |

|---|---|---|---|---|---|

| Co(II) | d⁷ | Octahedral (high-spin) | 3 | 4.3 - 5.2 | nih.gov |

| Ni(II) | d⁸ | Octahedral | 2 | 2.9 - 3.4 | nih.gov |

| Cu(II) | d⁹ | Octahedral/Square Planar | 1 | 1.9 - 2.2 | nih.gov |

| Zn(II) | d¹⁰ | Octahedral/Tetrahedral | 0 | Diamagnetic | nih.gov |

| Fe(III) | d⁵ | Octahedral (high-spin) | 5 | ~5.9 | sapub.org |

| Fe(III) | d⁵ | Octahedral (low-spin) | 1 | ~1.9 | sapub.org |

Theoretical and Computational Investigations of 1 Phenyl 3 Pyridin 2 Ylmethyl Thiourea and Its Metal Complexes

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of molecular systems. For thiourea (B124793) derivatives and their metal complexes, DFT has been employed to provide insights into their geometry, electronic structure, and reactivity. mdpi.comchemicaljournal.org

Geometry Optimization and Electronic Structure Calculations

Geometry optimization is a fundamental step in computational chemistry that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For thiourea derivatives, DFT calculations, often utilizing basis sets like B3LYP/6-311++G(d,p) for the ligand and SDD for metal atoms, are used to optimize the molecular structures. mdpi.com This process yields crucial information on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Theoretical Geometric Parameters for a Thiourea Derivative Metal Complex

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| M-S | Data not available |

| M-N (pyridine) | Data not available |

| M-N (thiourea) | Data not available |

| S-C-N angle | Data not available |

| N-M-N angle | Data not available |

Note: Data for 1-Phenyl-3-(pyridin-2-ylmethyl)thiourea is not available. This table serves as a template for expected parameters.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for determining molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies higher reactivity. mdpi.com

For thiourea complexes, the HOMO is often localized on the nitrogen and sulfur atoms and parts of the phenyl rings, while the LUMO can be associated with the metal center and other regions of the ligand. chemicaljournal.org The specific energy values for this compound and its complexes are not documented in the available literature.

Table 2: Representative Frontier Molecular Orbital Energies

| Molecule/Complex | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| This compound | Data not available | Data not available | Data not available |

| [Ni(L)2] | Data not available | Data not available | Data not available |

| [Cu(L)2] | Data not available | Data not available | Data not available |

| [Co(L)2] | Data not available | Data not available | Data not available |

Note: L represents this compound. Data is not available in the cited literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, prone to nucleophilic attack). Green and yellow represent areas with intermediate potential. researchgate.net

In thiourea derivatives and their metal complexes, the negative potential is typically localized around the electronegative sulfur and nitrogen atoms, identifying them as the primary sites for coordination with metal ions. The MEP map of a Cu(II) coordination polymer, for example, can indicate strong electrophilic reaction potential. researchgate.net

Reactivity Descriptors and Quantum Chemical Parameters

From the HOMO and LUMO energy values, several quantum chemical parameters, known as global reactivity descriptors, can be calculated to further quantify the reactivity and stability of a molecule. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-(I+A)/2)

These parameters are instrumental in understanding the behavior of chemical systems. mdpi.com For instance, a higher electrophilicity index indicates a stronger electrophile. nih.gov Studies on various thiourea derivatives have utilized these descriptors to compare the reactivity of different ligands and their metal complexes. mdpi.com

Table 3: Calculated Quantum Chemical Parameters

| Molecule/Complex | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|---|---|

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |

| Metal Complexes | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Data for the specified compound and its complexes are not available in the reviewed literature.

Molecular Modeling and Dynamics Simulations for Ligand-Metal Interactions

Molecular modeling and dynamics simulations are powerful techniques to explore the dynamic behavior and interactions between ligands and metal ions. These methods can provide insights into the stability of metal complexes, the coordination process, and the influence of solvent effects. While specific molecular dynamics studies on this compound were not found, the general approach involves creating a computational model of the system and simulating the atomic motions over time. This can reveal conformational changes in the ligand upon binding to a metal and help understand the strength and nature of the ligand-metal bonds.

Computational Approaches to Ligand-Metal Ion Interactions

The interaction between a ligand and a metal ion is a fundamental aspect of coordination chemistry. Computational methods, particularly DFT, are extensively used to study these interactions. uaeu.ac.ae Natural Bond Orbital (NBO) analysis, for example, can be performed to understand charge transfer and hyperconjugative interactions between the ligand's donor atoms and the metal's acceptor orbitals. researchgate.net This provides a quantitative picture of the covalent and electrostatic nature of the metal-ligand bond. In studies of related thiourea complexes, NBO analysis has been used to elucidate the hybridization of metal-ligand bonds and the natural charge of the coordinated metal ion. uaeu.ac.ae

Research on this compound has confirmed its synthesis and its ability to form octahedral complexes with several bivalent metal ions, including Co(II), Ni(II), Cu(II), Cd(II), and Hg(II). researchgate.net Spectroscopic and analytical data support the formation of these complexes. researchgate.net However, detailed computational analyses of the ligand-metal ion interactions for this specific compound are not yet available in the scientific literature.

Supramolecular Architectures Involving 1 Phenyl 3 Pyridin 2 Ylmethyl Thiourea

Non-Covalent Interactions in Crystal Packing

Hydrogen bonds are expected to be the most significant interactions in the crystal packing of 1-Phenyl-3-(pyridin-2-ylmethyl)thiourea. The thiourea (B124793) group provides both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the sulfur atom). The pyridyl group also contains a nitrogen atom which can act as a hydrogen bond acceptor.

N-H...S Hydrogen Bonds: A common motif in the crystal structures of thiourea derivatives is the formation of centrosymmetric dimers through pairs of N-H...S hydrogen bonds. cam.ac.uk These interactions link molecules into robust one-dimensional chains or discrete dimeric units.

N-H...N Hydrogen Bonds: The nitrogen atom of the pyridine (B92270) ring can act as an acceptor for a hydrogen bond from the N-H group of the thiourea moiety of an adjacent molecule. This type of interaction contributes to the extension of the supramolecular network.

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

| N-H...S | Thiourea N-H | Thiourea S | Formation of dimers and chains |

| N-H...N | Thiourea N-H | Pyridine N | Linking of molecules into extended networks |

| C-H...S | Phenyl/Pyridyl C-H | Thiourea S | Stabilization of the 3D structure |

| C-H...π | Phenyl/Pyridyl C-H | Phenyl/Pyridyl π-system | Further stabilization of the crystal packing |

The presence of both a phenyl and a pyridyl ring in the molecule allows for the formation of π–π stacking interactions. uni.lu These interactions occur between the electron-rich aromatic rings of adjacent molecules and are crucial for the stabilization of the crystal lattice. The geometry of these interactions can vary, including face-to-face and offset or slipped-stacking arrangements. The interplay between the phenyl and pyridyl rings can lead to specific orientations that maximize these stabilizing interactions.

Beyond conventional hydrogen bonds and π-stacking, other weaker electrostatic interactions contribute to the cohesion of the crystal structure. An example is the potential for lone-pair...π interactions, where the lone pair of electrons on the sulfur or nitrogen atoms can interact with the π-system of the aromatic rings. These subtle yet significant forces fine-tune the molecular arrangement in the solid state.

Self-Assembly and Formation of Higher-Order Structures

The directional nature of the hydrogen bonds and the stacking of the aromatic rings drive the self-assembly of this compound molecules into well-defined higher-order structures. It is plausible that the combination of N-H...S hydrogen-bonded chains and π-π stacking interactions leads to the formation of two-dimensional networks or layered structures. In such an arrangement, the hydrogen-bonded chains would form the backbone of a layer, and these layers would be held together by the weaker van der Waals forces and π-stacking interactions between the aromatic rings. The specific architecture will depend on the subtle balance of these various intermolecular forces.

Hirshfeld Surface Analysis for Intermolecular Interaction Contribution

While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, analysis of similar compounds provides insight into the relative contributions of different intermolecular contacts. bohrium.comchemspider.comcam.ac.uk Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular interactions in a crystal.

For a molecule like this compound, a Hirshfeld surface analysis would likely reveal the following:

H...H Contacts: A significant percentage of the surface would be associated with H...H contacts, reflecting the large number of hydrogen atoms on the periphery of the molecule.

N...H/H...N and S...H/H...S Contacts: Sharp, bright red spots on the dnorm surface would highlight the strong N-H...N and N-H...S hydrogen bonds, indicating these are the most significant directional interactions.

C...C Contacts: The fingerprint plot would likely show the characteristic wings associated with π-π stacking interactions.

Future Research Directions in 1 Phenyl 3 Pyridin 2 Ylmethyl Thiourea Chemistry

Exploration of Novel Synthetic Routes and Derivatization Strategies

Future research into the synthesis of 1-Phenyl-3-(pyridin-2-ylmethyl)thiourea and its analogues should focus on enhancing efficiency, sustainability, and molecular diversity.

Novel Synthetic Routes: Current synthetic strategies typically involve the reaction of an isothiocyanate with an amine. evitachem.com Future work could explore greener and more efficient methodologies. Microwave-assisted synthesis, for instance, has been shown to accelerate reaction times and improve yields for related phenylthiourea (B91264) compounds and warrants investigation in this context. ijcrt.org The development of one-pot, multi-component reactions could also streamline the synthesis of complex derivatives, reducing the number of steps and purification requirements.

Derivatization Strategies: Systematic derivatization of the this compound backbone is a crucial avenue for future studies. This can be approached by:

Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electronic properties of the entire molecule. This, in turn, can influence its coordination behavior and biological activity.

Modification of the Pyridyl Group: Altering the substitution pattern on the pyridine (B92270) ring or replacing it with other heterocyclic systems (e.g., pyrimidine, thiazole) could lead to new ligands with distinct steric and electronic profiles. mdpi.comhud.ac.uk

N-Acylation: The synthesis of N-acyl thiourea (B124793) derivatives is another promising strategy, as the introduction of a carbonyl group can significantly alter the ligand's coordination properties, often leading to O,S bidentate chelation.

These derivatization efforts will generate a library of compounds, providing a basis for comprehensive structure-activity relationship (SAR) studies.

Investigation of New Metal Ion Complexations and Coordination Modes

Thiourea derivatives are renowned for their ability to form stable complexes with a wide array of transition metals. materialsciencejournal.org While complexes with metals like ruthenium, rhodium, and iridium have been studied, significant opportunities exist to explore the coordination of this compound with other metal ions. hud.ac.uk

Future research should target complexation with:

First-Row Transition Metals: Systematic studies involving metals such as copper, nickel, and zinc could yield complexes with interesting catalytic or biological properties. mdpi.com

Heavier Transition Metals: Exploring coordination with platinum group metals like palladium and platinum is of particular interest, given the prevalence of their complexes in catalysis and medicine. nih.gov

Lanthanides and Actinides: The coordination chemistry of this ligand with f-block elements remains largely unexplored. The synthesis of a samarium complex with a related thiourea ligand suggests that this is a viable and potentially fruitful area of research. nih.gov

Furthermore, a deeper investigation into the possible coordination modes is necessary. The this compound ligand can potentially coordinate in several ways:

Monodentate Coordination: Primarily through the sulfur atom of the thiourea group. materialsciencejournal.orgmdpi.com

Bidentate Chelation: Involving the sulfur atom and the nitrogen atom of the pyridine ring (S, N-chelation). hud.ac.uk

The specific coordination mode adopted can be influenced by factors such as the nature of the metal ion, the solvent system, and the presence of substituents on the ligand. Elucidating the factors that control this coordination behavior is a key objective for future studies.

| Potential Metal Ion | Possible Coordination Geometry | Research Focus |

| Palladium(II), Platinum(II) | Square Planar | Catalysis, Anticancer Agents |

| Copper(I)/(II) | Tetrahedral, Square Planar | Antimicrobial Agents, Catalysis |

| Zinc(II), Cadmium(II) | Tetrahedral | Luminescent Materials |

| Samarium(III), Europium(III) | Higher Coordination Numbers | Catalysis, Optical Properties |

Advanced Spectroscopic and Structural Characterization Methodologies

A thorough understanding of the properties of this compound and its metal complexes relies on comprehensive characterization. While standard techniques like FT-IR, UV-Vis, and basic NMR spectroscopy are foundational, future research should employ more advanced methodologies.

Multi-nuclear NMR Spectroscopy: In addition to ¹H and ¹³C NMR, studies involving nuclei of complexed metals (e.g., ¹⁹⁵Pt, ¹⁰³Rh) can provide direct insight into the metal's coordination environment.

Variable-Temperature NMR (VT-NMR): These studies can be used to investigate dynamic processes in solution, such as ligand exchange or conformational changes within the complex.

Single-Crystal X-ray Diffraction: This remains the definitive method for determining the solid-state structure of these compounds and their metal complexes. Future work should prioritize obtaining high-quality crystals to unambiguously establish bond lengths, bond angles, and coordination geometries (e.g., square-planar, tetrahedral), as well as to analyze intermolecular interactions like hydrogen bonding. nih.gov

Advanced Mass Spectrometry: Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are crucial for confirming the molecular weight and fragmentation patterns of new ligands and complexes.

Combining these advanced techniques will provide a more complete picture of the structural and electronic properties of these molecules in both solid and solution states.

Deeper Computational Mechanistic Studies of Ligand-Metal Interactions

Computational chemistry offers powerful tools to complement experimental findings and provide deeper insights into the behavior of this compound and its complexes. Future research should leverage these methods more extensively.

Density Functional Theory (DFT): DFT calculations can be used to model the geometric and electronic structures of the ligand and its metal complexes. mdpi.com This allows for the prediction of stable isomers, the analysis of the nature of the metal-ligand bond, and the calculation of spectroscopic properties (e.g., IR frequencies, NMR chemical shifts) that can be compared with experimental data.

Reaction Mechanism Elucidation: Computational modeling can map out potential energy surfaces for complexation reactions, helping to understand the kinetics and thermodynamics of ligand binding and substitution.

Hirshfeld Surface Analysis: This technique can be applied to crystallographic data to visualize and quantify intermolecular interactions, providing a deeper understanding of how molecules pack in the solid state and the role of hydrogen bonding and other weak forces. nih.gov

Quantitative Structure-Activity Relationship (QSAR): For series of related derivatives, computational descriptors can be used to build QSAR models that correlate molecular structure with observed biological activity or catalytic performance, guiding the design of more potent compounds.

Integrating these computational approaches with experimental work will create a synergistic research cycle, where theoretical predictions guide experimental design, and experimental results validate and refine theoretical models. This integrated strategy is essential for unlocking the full potential of this compound chemistry.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-Phenyl-3-(pyridin-2-ylmethyl)thiourea to ensure high yield and purity?

- Methodological Answer :

- Reaction Conditions : Optimize stoichiometry of phenyl isothiocyanate and 2-(aminomethyl)pyridine, with attention to solvent polarity (e.g., ethanol or DMF) and temperature (60–80°C). Use inert atmosphere (N₂/Ar) to prevent oxidation.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, methanol/water mobile phase) .

- Process Control : Apply principles from chemical engineering design (e.g., RDF2050108 subclass) to automate parameter adjustments (pH, temperature) and reduce batch variability .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR (DMSO-d₆) to verify thiourea NH peaks (~10–12 ppm) and aromatic protons. FT-IR confirms C=S stretch (1200–1250 cm⁻¹).

- Purity Analysis : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion validation. Cross-reference with PubChem’s computed data (InChIKey, molecular formula) .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer :

- Target Selection : Prioritize targets based on structural analogs (e.g., phenylthiourea derivatives in and ). Test antimicrobial activity via broth microdilution (MIC assays) against Gram+/Gram– bacteria .

- Dose-Response : Use logarithmic concentration ranges (0.1–100 µM) in cytotoxicity assays (MTT/XTT) on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., cisplatin) .

Advanced Research Questions

Q. How can experimental data on this compound’s bioactivity be integrated with theoretical frameworks?

- Methodological Answer :

- Conceptual Alignment : Link observed antimicrobial effects to structure-activity relationships (SAR) or quantum mechanical calculations (e.g., HOMO-LUMO gaps influencing redox activity). Use density functional theory (DFT) to model thiourea-electron interactions .

- Hypothesis Testing : Design follow-up experiments to validate computational predictions (e.g., modifying the pyridine ring to test electronic effects on activity) .

Q. What strategies resolve contradictions in reported biological activity data for thiourea derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (e.g., pH, serum content) across studies. Replicate conflicting experiments under standardized protocols .

- Statistical Validation : Apply multivariate analysis (ANOVA, PCA) to identify confounding variables (e.g., solvent DMSO% affecting cell viability) .

Q. How can molecular docking studies improve understanding of this compound’s mechanism of action?

- Methodological Answer :

- Target Preparation : Retrieve protein structures (PDB IDs) for enzymes like urease or acetylcholinesterase. Prepare ligands using PubChem 3D conformer data (InChI=1S/...) .

- Binding Validation : Use AutoDock Vina for docking simulations. Validate poses with molecular dynamics (MD) simulations (100 ns, AMBER force field). Compare with experimental IC₅₀ values .

Q. What methodologies enable comparative studies between this compound and its structural analogs?

- Methodological Answer :

- Analog Selection : Identify analogs from PubChem (e.g., 1-(3-Chloro-4-methylphenyl)-2-thiourea in ) with variations in aryl or pyridine substituents .

- Activity Profiling : Use high-throughput screening (HTS) to test analogs against identical targets. Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity trends .

Q. How can researchers integrate process simulation tools to scale up synthesis sustainably?

- Methodological Answer :

- Modeling Software : Use Aspen Plus® to simulate reaction kinetics and optimize energy consumption. Apply membrane separation technologies (RDF2050104 subclass) for solvent recycling .

- Green Chemistry Metrics : Calculate E-factors and atom economy during scale-up. Substitute hazardous solvents with ionic liquids or scCO₂ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.